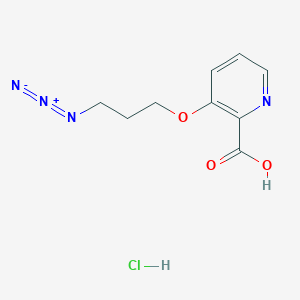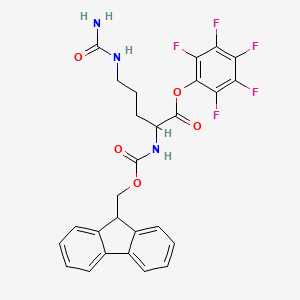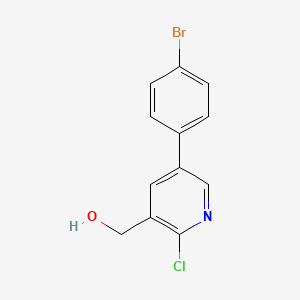
H-Lys-Ala-pNA 2HCl
Vue d'ensemble
Description
“H-Lys-Ala-pNA 2HCl” is a chromogenic substrate for dipeptidyl aminopeptidase II (DPPII), and it can also be cleaved by a dipeptidyl peptidase V . It is a synthetic compound with a molecular weight of 410.3 and the sum formula is C₁₅H₂₃N₅O₄ · 2 HCl .
Synthesis Analysis
The synthesis of “this compound” involves complex biochemical processes. For instance, the proline-specific X-prolyl dipeptidyl aminopeptidase (PepX; EC 3.4.14.11) and the general aminopeptidase N (PepN; EC 3.4.11.2) from Lactobacillus helveticus ATCC 12046 were produced recombinantly in E. coli BL21 (DE3) via bioreactor cultivation .Molecular Structure Analysis
The molecular structure of “this compound” is complex and specific. It is a synthetic compound with a molecular weight of 410.3 and the sum formula is C₁₅H₂₃N₅O₄ · 2 HCl .Chemical Reactions Analysis
“this compound” reacts with proteolytic enzymes under the formation of color or fluorescence which can be followed spectrophotometrically and the intensity of which is proportional to the proteolytic activity of the enzyme .Physical And Chemical Properties Analysis
“this compound” is a synthetic compound with a molecular weight of 410.3 and the sum formula is C₁₅H₂₃N₅O₄ · 2 HCl . It is stable under normal temperatures and pressures .Applications De Recherche Scientifique
Dipeptidyl Aminopeptidase II (DPPII) Substrat
H-Lys-Ala-pNA 2HCl est un substrat chromogène pour la dipeptidyl aminopeptidase II (DPPII) . La DPPII est une enzyme qui clive les dipeptides de l'extrémité N d'une protéine. Cette propriété est utilisée dans diverses applications de recherche, notamment l'étude de la digestion et de l'absorption des protéines, le métabolisme des peptides et la fonction de la DPPII dans différents organismes .
Dipeptidyl Peptidase V (DPP V) Substrat
En plus de la DPPII, this compound est également clivé par une dipeptidyl peptidase V (DPP V) d'Aspergillus fumigatus . Aspergillus fumigatus est un champignon qui peut provoquer des maladies graves chez l'homme, et la DPP V est l'un de ses facteurs de virulence. Par conséquent, ce composé peut être utilisé dans la recherche sur les infections fongiques et leur traitement .
Hydrolyse des protéines alimentaires
Le composé peut être utilisé dans des études relatives à l'hydrolyse des protéines alimentaires . Par exemple, il peut être utilisé pour étudier l'activité des exopeptidases comme PepX et PepN de Lactobacillus helveticus, qui sont importantes pour l'hydrolyse des protéines alimentaires . Ces enzymes ont un effet synergique clair dans les études d'hydrolyse de la caséine, augmentant le degré relatif d'hydrolyse d'environ 132% .
Cinétique enzymatique
This compound peut être utilisé dans l'étude de la cinétique enzymatique . Par exemple, il peut être utilisé pour étudier l'inhibition du substrat de PepN et l'inhibition du produit à la fois de PepX et de PepN . Ces études peuvent fournir des informations précieuses sur les mécanismes de ces enzymes et leurs applications potentielles.
Diagnostics de coagulation et recherche
Le composé peut être utilisé dans le développement et la production de substrats peptidiques chromogènes et fluorogènes pour la mesure de l'activité enzymatique des sérine protéases impliquées dans la coagulation et la fibrinolyse . Cela peut être particulièrement utile dans les diagnostics de coagulation et la recherche .
Contrôle de la qualité des préparations pharmaceutiques
This compound peut être utilisé dans le contrôle de la qualité des préparations pharmaceutiques . Par exemple, il peut être utilisé pour mesurer l'activité des enzymes qui doivent être contrôlées dans le cadre du processus de contrôle de la qualité .
Mécanisme D'action
Target of Action
H-Lys-Ala-pNA 2HCl is a chromogenic substrate primarily targeted by dipeptidyl aminopeptidase II (DPPII) and dipeptidyl peptidase V (DPP V) from Aspergillus fumigatus . These enzymes play a crucial role in protein hydrolysis, a process that breaks down proteins into smaller peptides or amino acids .
Mode of Action
The compound interacts with its targets (DPPII and DPP V) through a process known as enzymatic hydrolysis . In this process, the enzyme breaks the bond between the lysine (Lys) and alanine (Ala) in the this compound molecule, releasing p-nitroaniline (pNA). This cleavage is a result of the enzymatic activity of DPPII and DPP V .
Biochemical Pathways
The action of this compound primarily affects the protein hydrolysis pathway. When the compound is cleaved by DPPII or DPP V, it results in the breakdown of proteins into smaller peptides or amino acids. This process is essential in various biological functions, including nutrient absorption and cellular signaling .
Result of Action
The cleavage of this compound by DPPII and DPP V results in the release of p-nitroaniline (pNA), a molecule that can be detected spectrophotometrically. The intensity of the color produced is proportional to the enzymatic activity of DPPII and DPP V, providing a measure of these enzymes’ activity .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of DPPII and DPP V, and consequently the cleavage of this compound, can be affected by factors such as pH, temperature, and the presence of other substances that can interact with the enzymes
Orientations Futures
The future directions of “H-Lys-Ala-pNA 2HCl” research could involve its potential use in medical and biotechnological applications due to its ability to bind with high sequence specificity to a chosen target in a gene sequence . It could also be used as a target for antithrombotic drug development or as part of quality control of pharmaceutical preparations .
Propriétés
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4.2ClH/c1-10(18-15(22)13(17)4-2-3-9-16)14(21)19-11-5-7-12(8-6-11)20(23)24;;/h5-8,10,13H,2-4,9,16-17H2,1H3,(H,18,22)(H,19,21);2*1H/t10-,13-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBHSTGSQZCXPK-LWCZFAHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1449378.png)
![1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1449379.png)
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1449380.png)









![tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B1449399.png)